molecular formula C5H11NO2S B103228 Alanine, N-(2-mercaptoethyl)-, DL-(8CI) CAS No. 16479-14-4

Alanine, N-(2-mercaptoethyl)-, DL-(8CI)

Cat. No. B103228
CAS RN: 16479-14-4
M. Wt: 149.21 g/mol
InChI Key: QZQVQJZBWDIQCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Alanine, N-(2-mercaptoethyl)-, DL-(8CI) is a chemical compound that has been widely used in scientific research. It is a derivative of the amino acid alanine, and it has been studied for its various biochemical and physiological effects.

Mechanism Of Action

The mechanism of action of alanine, N-(2-mercaptoethyl)-, DL-(8CI) is not fully understood. However, it is believed to exert its antioxidant effects by scavenging free radicals and inhibiting lipid peroxidation. It may also activate certain enzymes involved in antioxidant defense mechanisms.

Biochemical And Physiological Effects

Alanine, N-(2-mercaptoethyl)-, DL-(8CI) has been shown to have various biochemical and physiological effects. It has been found to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase. It has also been shown to reduce oxidative stress and inflammation in various tissues.

Advantages And Limitations For Lab Experiments

One advantage of using alanine, N-(2-mercaptoethyl)-, DL-(8CI) in lab experiments is its ability to scavenge free radicals and protect against oxidative stress. However, one limitation is its potential toxicity at high concentrations. Careful dosage and experimental design are necessary to ensure accurate and safe results.

Future Directions

There are several future directions for research on alanine, N-(2-mercaptoethyl)-, DL-(8CI). One area of interest is its potential as a radioprotective agent. It may also be investigated for its role in various disease states such as cancer and neurodegenerative disorders. Additionally, further research may be conducted on its mechanisms of action and its potential as a therapeutic agent.

Synthesis Methods

Alanine, N-(2-mercaptoethyl)-, DL-(8CI) is synthesized by reacting alanine with 2-chloroethanethiol in the presence of a base such as sodium hydroxide. The resulting product is a white crystalline solid that is soluble in water and ethanol.

Scientific Research Applications

Alanine, N-(2-mercaptoethyl)-, DL-(8CI) has been used in various scientific research applications. It has been studied for its antioxidant properties and its ability to scavenge free radicals. It has also been investigated for its potential as a radioprotective agent and its ability to protect against oxidative stress.

properties

CAS RN

16479-14-4

Product Name

Alanine, N-(2-mercaptoethyl)-, DL-(8CI)

Molecular Formula

C5H11NO2S

Molecular Weight

149.21 g/mol

IUPAC Name

2-(2-sulfanylethylamino)propanoic acid

InChI

InChI=1S/C5H11NO2S/c1-4(5(7)8)6-2-3-9/h4,6,9H,2-3H2,1H3,(H,7,8)

InChI Key

QZQVQJZBWDIQCP-UHFFFAOYSA-N

SMILES

CC(C(=O)O)NCCS

Canonical SMILES

CC(C(=O)O)NCCS

synonyms

Alanine, N-(2-mercaptoethyl)-, DL- (8CI)

Origin of Product

United States

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